Palonosetrón clorhidrato

Descripción general

Descripción

El hidrocloruro de delapril es un inhibidor de la enzima convertidora de angiotensina (ECA) que se utiliza principalmente como fármaco antihipertensivo. Es conocido por su eficacia en el tratamiento de la presión arterial alta y la insuficiencia cardíaca. El hidrocloruro de delapril es un profármaco, lo que significa que se metaboliza en el cuerpo para producir metabolitos activos que ejercen efectos terapéuticos .

Aplicaciones Científicas De Investigación

El hidrocloruro de delapril tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, se utiliza para tratar la hipertensión y la insuficiencia cardíaca al inhibir la enzima convertidora de angiotensina, lo que provoca vasodilatación y reducción de la presión arterial . En química, sirve como un compuesto modelo para estudiar la activación de profármacos y la inhibición enzimática. En la industria, el hidrocloruro de delapril se utiliza en la formulación de medicamentos antihipertensivos .

Mecanismo De Acción

El hidrocloruro de delapril es un profármaco que se convierte en dos metabolitos activos, 5-hidroxi delapril diácido y delapril diácido, en el cuerpo. Estos metabolitos se unen e inhiben la enzima convertidora de angiotensina (ECA), evitando la conversión de angiotensina I a angiotensina II . Esta inhibición conduce a la vasodilatación, la reducción de la vasoconstricción y la disminución de la secreción de aldosterona, lo que finalmente reduce la presión arterial y disminuye la carga de trabajo del corazón .

Análisis Bioquímico

Biochemical Properties

Palonosetron Hydrochloride interacts with the 5-HT3 receptors, which are ligand-gated ion channels located in the peripheral and central nervous system . The nature of these interactions is characterized by a strong binding affinity and a prolonged plasma elimination half-life .

Cellular Effects

Palonosetron Hydrochloride influences cell function by blocking the action of serotonin, a natural substance that may cause nausea and vomiting . This blockade of serotonin prevents the initiation of the vomiting reflex, thereby reducing the incidence of CINV .

Molecular Mechanism

The molecular mechanism of action of Palonosetron Hydrochloride involves its binding to 5-HT3 receptors, thereby blocking the action of serotonin . This blockade prevents the initiation of the vomiting reflex, which is often triggered during chemotherapy .

Temporal Effects in Laboratory Settings

Palonosetron Hydrochloride has a prolonged plasma elimination half-life, which may provide a longer duration of action than other approved agents . This long half-life contributes to its efficacy in preventing both acute and delayed CINV .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, clinical trials have identified 3 and 10 µg/kg as the lowest effective doses of Palonosetron Hydrochloride .

Metabolic Pathways

The metabolic pathways of Palonosetron Hydrochloride involve its interaction with 5-HT3 receptors . The specific enzymes or cofactors it interacts with are not mentioned in the available literature.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de delapril implica la reacción de compuestos precursores específicos en un disolvente orgánico. Una ruta sintética común incluye la reacción de un compuesto de fórmula (II) con un compuesto de fórmula (III) para producir hidrocloruro de delapril . Las condiciones de reacción suelen implicar una temperatura y un pH controlados para garantizar un rendimiento y una pureza óptimos.

Métodos de producción industrial: La producción industrial del hidrocloruro de delapril implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso incluye pasos como la calorimetría diferencial de barrido (DSC), la termogravimetría (TG), la difracción de rayos X de polvo (XRPD) y la cromatografía líquida (LC) para garantizar la pureza y la estabilidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de delapril sufre varias reacciones químicas, como la hidrólisis, la oxidación y la reducción. Como profármaco, se hidroliza en el cuerpo para producir metabolitos activos, 5-hidroxi delapril diácido y delapril diácido .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y reacciones del hidrocloruro de delapril incluyen disolventes orgánicos, ácidos y bases. Las condiciones de reacción a menudo implican una temperatura y un pH controlados para garantizar las transformaciones químicas deseadas.

Principales productos formados: Los principales productos formados a partir de la hidrólisis del hidrocloruro de delapril son el 5-hidroxi delapril diácido y el delapril diácido. Estos metabolitos son responsables de los efectos terapéuticos del fármaco al inhibir la enzima convertidora de angiotensina .

Comparación Con Compuestos Similares

Compuestos similares: El hidrocloruro de delapril pertenece a la clase de los inhibidores de la ECA, que incluye otros compuestos como el enalapril, el lisinopril, el ramipril y el perindopril . Estos compuestos comparten un mecanismo de acción similar al inhibir la enzima convertidora de angiotensina.

Singularidad: Lo que diferencia al hidrocloruro de delapril de otros inhibidores de la ECA es su estructura química específica y los metabolitos únicos que produce al hidrolizarse. Estos metabolitos proporcionan un perfil farmacocinético y efectos terapéuticos distintos, lo que hace que el hidrocloruro de delapril sea una opción valiosa para tratar la hipertensión y la insuficiencia cardíaca .

Propiedades

IUPAC Name |

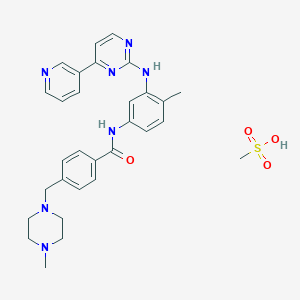

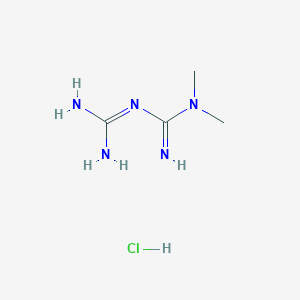

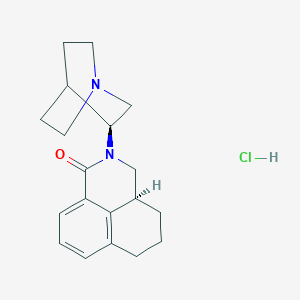

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDRWYVIKMSFFB-SSPJITILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046610 | |

| Record name | Palonosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135729-62-3, 135729-61-2 | |

| Record name | Palonosetron hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palonosetron hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palonosetron hydrochloride (Aloxi) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Palonosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Ben[de]isoquinolin-1-one,2-(3S)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3α,4,5,6-hexahydro-,monohydrochloride,(3αS)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALONOSETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23310D4I19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does palonosetron hydrochloride exert its antiemetic effect?

A1: Palonosetron hydrochloride acts as a highly selective antagonist of the 5-HT3 receptor, primarily located in the peripheral and central nervous systems. [] By binding to these receptors, palonosetron blocks the binding of serotonin, a neurotransmitter involved in the vomiting reflex. This, in turn, effectively prevents and reduces nausea and vomiting associated with chemotherapy and surgery. [, , , , , , ]

Q2: Is palonosetron hydrochloride effective against both acute and delayed nausea and vomiting induced by chemotherapy?

A2: Yes, research indicates that palonosetron hydrochloride is effective in preventing both acute and delayed nausea and vomiting associated with chemotherapy, especially those involving highly emetogenic agents like cisplatin. [, , , , ] Several studies highlight its superior control of delayed nausea and vomiting compared to other 5-HT3 antagonists like tropisetron and granisetron. [, , , , ]

Q3: Has the efficacy of palonosetron hydrochloride been studied in specific cancer types?

A3: Yes, research suggests palonosetron hydrochloride is effective in preventing chemotherapy-induced nausea and vomiting in various cancers. Studies specifically focused on breast cancer, [] osteosarcoma, [] and hepatocellular carcinoma treated with transcatheter arterial chemoembolization (TACE) [] have demonstrated its efficacy in these patient populations.

Q4: What is the chemical structure and molecular formula of palonosetron hydrochloride?

A4: Palonosetron hydrochloride is a single isomer with the chemical name: (3aS)-2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinoline hydrochloride. Its empirical formula is C19H24N2O.HCl, and its molecular weight is 332.87. []

Q5: What analytical methods are commonly used to characterize and quantify palonosetron hydrochloride?

A5: High-performance liquid chromatography (HPLC) coupled with various detectors is the mainstay for palonosetron hydrochloride analysis. Several studies employ reversed-phase HPLC (RP-HPLC) with UV detection for assay development and quantification of the drug in both bulk and pharmaceutical formulations. [, , , , ] Chiral HPLC methods have also been developed to separate and quantify palonosetron hydrochloride from its optical isomers. [, , , , ]

Q6: What are the limitations of current analytical methods for palonosetron hydrochloride, and are there ongoing efforts to address these?

A6: While RP-HPLC with UV detection is widely used, researchers acknowledge the need for improved sensitivity and specificity to detect trace level impurities and degradation products. Recent efforts focus on developing and validating more sensitive HPLC methods incorporating techniques like ion-pair chromatography. [, ] Additionally, exploration of alternative techniques like mass spectrometry coupled with HPLC could further enhance sensitivity and selectivity for characterizing palonosetron hydrochloride and its related substances.

Q7: What is known about the compatibility and stability of palonosetron hydrochloride with other drugs during Y-site administration?

A7: Extensive research demonstrates the physical and chemical stability of palonosetron hydrochloride when co-administered with various medications via Y-site. Studies confirm its compatibility with:

- Antibiotics: Cefazolin sodium, cefotetan disodium, ampicillin sodium-sulbactam sodium, gentamicin sulfate, metronidazole, and vancomycin hydrochloride. [, , , , ]

- Antiemetics: Metoclopramide hydrochloride and promethazine hydrochloride. []

- Anesthetics and Analgesics: Lorazepam, midazolam hydrochloride, fentanyl citrate, hydromorphone hydrochloride, meperidine hydrochloride, morphine sulfate, and sufentanil citrate. [, , , ]

- Other agents: Atropine sulfate, famotidine, heparin sodium, lidocaine hydrochloride, potassium chloride, glycopyrrolate, neostigmine methylsulfate, cisatracurium besylate, rocuronium bromide, succinylcholine chloride, and vecuronium bromide. [, , , ]

Q8: How stable is palonosetron hydrochloride under different storage conditions?

A8: Studies show palonosetron hydrochloride for injection, when formulated with appropriate adjuvants like mannitol and sodium dihydrogen phosphate, demonstrates good stability. It remains stable for at least six months under accelerated test conditions and up to 18 months under long-term storage conditions. [] Further research is necessary to evaluate its stability in different formulations like oral jellies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.